molecular formula C7H13ClN2O B1241348 1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride CAS No. 139886-03-6

1,2,5,6-Tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride

Cat. No. B1241348
M. Wt: 176.64 g/mol
InChI Key: OGKHZRONIMAIRB-MLBSPLJJSA-N
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Patent
US05219872

Procedure details

To a solution of 5 g (0.034 mol) of 1,2,5,6-tetrahydropyridin-3-carboxaldehyde hydrochloride, (CHEM. BER. 40, 4685, 1907)-- in 30 cm3 of water, 2.85 g (0.034 mol) of O-methyl-hydroxylamine hydrochloride is added with agitation for 1 hour at ambient temperature. The reactional mixture is evaporated to dryness and the residue is recrystallized from absolute ethanol. 4.8 g (80%) of product is obtained with m.p.. 208° C.(decomposes) White crystalline powder.
Name
1,2,5,6-tetrahydropyridin-3-carboxaldehyde hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]1[CH2:7][CH2:6][CH:5]=[C:4]([CH:8]=O)[CH2:3]1.Cl.[CH3:11][O:12][NH2:13]>O>[ClH:1].[CH3:11][O:12][N:13]=[CH:8][C:4]1[CH2:3][NH:2][CH2:7][CH2:6][CH:5]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
1,2,5,6-tetrahydropyridin-3-carboxaldehyde hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.N1CC(=CCC1)C=O
Step Two
Name
Quantity
2.85 g
Type
reactant
Smiles
Cl.CON
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactional mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
Cl.CON=CC=1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.